molecular formula C7H15NO2 B13295855 Ethyl 3-ethoxypropanimidate

Ethyl 3-ethoxypropanimidate

Cat. No.: B13295855
M. Wt: 145.20 g/mol
InChI Key: BWVGXEQPVGKMQI-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypropanimidate is an organic compound with the chemical formula C7H15NO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group attached to a propanimidate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypropanimidate can be synthesized through the reaction of ethyl acrylate with ethanol in the presence of a catalyst. The reaction typically involves the use of an anion exchange resin as a catalyst, which facilitates the addition reaction between the reactants . The molar ratio of ethanol to ethyl acrylate can vary, but a common ratio is 3:1 to 100:1. The reaction is carried out in a tubular reactor under mild conditions, with temperatures ranging from 28°C to 130°C .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes that utilize fixed-bed reactors. The catalyst used in these processes is often a strong basic ion exchange resin, which can be regenerated multiple times . The reaction conditions are optimized to ensure high yield and purity of the product, with typical yields reaching up to 94% .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethoxypropanimidate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism by which ethyl 3-ethoxypropanimidate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved in its mechanism of action depend on the context in which it is used .

Comparison with Similar Compounds

Ethyl 3-ethoxypropanimidate can be compared with other similar compounds, such as ethyl 3-ethoxypropionate and ethyl acrylate. These compounds share similar structural features but differ in their reactivity and applications:

This compound is unique in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl 3-ethoxypropanimidate

InChI

InChI=1S/C7H15NO2/c1-3-9-6-5-7(8)10-4-2/h8H,3-6H2,1-2H3

InChI Key

BWVGXEQPVGKMQI-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=N)OCC

Origin of Product

United States

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